molecular formula C18H22N4O6S3 B2523788 Ethyl 2-((5-(4-methyl-3-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 690248-86-3

Ethyl 2-((5-(4-methyl-3-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B2523788
CAS No.: 690248-86-3
M. Wt: 486.58
InChI Key: JSIWHTBANKWQGU-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(4-methyl-3-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (CAS: 690248-86-3) is a synthetic 1,3,4-thiadiazole derivative characterized by a morpholinosulfonyl group and a methyl substituent on the benzamido ring. Its molecular formula is C₁₈H₂₂N₄O₆S₃, with a molecular weight of 486.6 g/mol and an XLogP3 value of 1.8, indicating moderate lipophilicity . The morpholinosulfonyl moiety enhances solubility and may influence binding to biological targets, while the methyl group contributes to steric and electronic effects .

Properties

IUPAC Name

ethyl 2-[[5-[(4-methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O6S3/c1-3-28-15(23)11-29-18-21-20-17(30-18)19-16(24)13-5-4-12(2)14(10-13)31(25,26)22-6-8-27-9-7-22/h4-5,10H,3,6-9,11H2,1-2H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIWHTBANKWQGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)C)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-((5-(4-methyl-3-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes:

  • A thiadiazole ring
  • A morpholine sulfonamide moiety
  • An ethyl acetate group

Structural Formula

The structural formula can be represented as follows:

C15H18N4O3S2\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{O}_{3}\text{S}_{2}

This indicates the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms.

Antimicrobial Activity

Research has indicated that compounds containing thiadiazole and sulfonamide groups exhibit significant antimicrobial properties. For instance, derivatives of thiadiazoles have been shown to possess activity against various bacterial strains. A study highlighted that modifications to the thiadiazole structure can enhance its antibacterial efficacy .

Antioxidant Properties

Thiadiazole derivatives are also recognized for their antioxidant activities. A study demonstrated that certain thiadiazole compounds effectively scavenge free radicals, which is critical in preventing oxidative stress-related diseases . The antioxidant activity was quantitatively assessed using DPPH radical scavenging assays.

Anticancer Potential

Emerging evidence suggests that this compound may have anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes linked to disease processes. For example, it has shown potential as an inhibitor of certain kinases involved in tumor growth and inflammation . This inhibition can lead to reduced cell proliferation in cancerous tissues.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacterial strains including E. coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent.

Case Study 2: Antioxidant Activity Assessment

In another study focusing on the antioxidant capabilities of this compound, it was evaluated using the ABTS assay. The results demonstrated a significant reduction in ABTS radical cation with an IC50 value of 25 µg/mL, suggesting strong antioxidant properties that could be beneficial in therapeutic applications against oxidative stress .

Data Summary Table

Activity Method Used Results
AntimicrobialMIC TestingMIC = 32 µg/mL against S. aureus
AntioxidantDPPH ScavengingIC50 = 25 µg/mL
AnticancerCell Proliferation AssayInhibition observed at 50 µM
Enzyme InhibitionKinase AssaysSignificant inhibition at low µM

Scientific Research Applications

Synthesis and Characterization

The synthesis of ethyl 2-((5-(4-methyl-3-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves multi-step reactions. The key steps include:

  • Formation of the Thiadiazole Ring : The initial synthesis often involves the preparation of a thiadiazole derivative through the reaction of thiosemicarbazide with appropriate carbonyl compounds.
  • Sulfonamide Formation : The introduction of the morpholinosulfonyl group is achieved through sulfonation reactions.
  • Final Coupling : The ethyl acetate moiety is introduced via an acylation reaction to yield the final product.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are utilized to confirm the structure and purity of the synthesized compound.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Antimicrobial Activity

Research indicates that derivatives containing the thiadiazole nucleus exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds similar to this compound show effectiveness against various bacterial strains such as Bacillus subtilis and Staphylococcus aureus .

Anticancer Potential

The anticancer activity of thiadiazole derivatives has been extensively investigated. This compound may exhibit cytotoxic effects against cancer cell lines like HepG-2 (liver cancer) and A549 (lung cancer). Molecular docking studies suggest that these compounds can interact with critical targets in cancer cells, such as dihydrofolate reductase .

Toxicological Considerations

As with many pharmaceutical compounds, understanding the toxicological profile is crucial. This compound should be evaluated for potential side effects through preclinical studies. This includes assessing its impact on normal cellular functions and identifying any adverse reactions in model organisms .

Case Studies

StudyFindings
Antimicrobial Study Compounds similar to this compound showed minimum inhibitory concentrations (MICs) against Bacillus subtilis indicating strong antibacterial activity .
Anticancer Evaluation In vitro studies revealed that thiadiazole derivatives exhibited significant cytotoxicity against HepG-2 and A549 cell lines compared to standard chemotherapeutics like cisplatin .
Molecular Docking Analysis Docking studies indicated favorable binding interactions with dihydrofolate reductase suggesting a potential mechanism for anticancer activity .

Comparison with Similar Compounds

Structurally analogous 1,3,4-thiadiazole derivatives have been synthesized and evaluated for antitumor, antifungal, and physicochemical properties. Below is a systematic comparison:

Structural Analogues with Antitumor Activity
Compound Name/ID Substituents on Benzamido Ring Molecular Weight (g/mol) Key Biological Findings Reference
Target Compound 4-Methyl-3-(morpholinosulfonyl) 486.6 Not explicitly reported in evidence; inferred potential based on structural analogues
Ethyl 2-((5-(4-fluorobenzamido)-... 4-Fluoro Not reported Antitumor activity inferred from fluorinated analogues (e.g., 5f in )
Compound 5f () Unspecified substituent Not reported Cytotoxic against SKOV-3 (ovarian cancer) and HL-60 (leukemia) cell lines
Compound 44 () 4-Methoxy Not reported Structure similar to target compound but with methoxy group; lower activity reported

Key Observations :

  • The morpholinosulfonyl group in the target compound may improve solubility compared to halogenated (e.g., 4-fluoro in ) or methoxy (e.g., compound 44 in ) derivatives.
  • Compounds with electron-withdrawing groups (e.g., fluorine) often exhibit enhanced cytotoxic activity due to increased electrophilicity .
Analogues with Antifungal Activity
Compound Name/ID Substituents Key Findings Reference
Oxadiazole-thiadiazole hybrids () Cyclohexylamino, propanoate esters Inhibit ergosterol biosynthesis in Candida albicans; moderate antifungal activity
Fluconazole-based derivatives () Triazole, difluorophenyl Enhanced antifungal activity via CYP51 inhibition

Key Observations :

Key Observations :

  • The piperidinosulfonyl analogue () has a higher molecular weight (505.0 vs. 486.6) due to the chloro and piperidine groups, which may reduce bioavailability .
  • Derivatives with phenylamino groups () exhibit simpler synthesis (74–88% yields) compared to sulfonyl-containing analogues, likely due to fewer reactive steps .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-thiadiazole core. Key steps include:

  • Coupling reactions : Amidation of the thiadiazole ring with 4-methyl-3-(morpholinosulfonyl)benzoyl chloride under reflux in anhydrous tetrahydrofuran (THF) .
  • Thioether linkage : Reacting the intermediate with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate) to introduce the thioacetate group .
  • Optimization : Adjusting pH (neutral to slightly basic), temperature (60–80°C), and solvent polarity (DMF or DMSO) improves yields. Catalysts like 4-dimethylaminopyridine (DMAP) enhance coupling efficiency .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and thiadiazole ring formation .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Chromatography : HPLC or TLC monitors reaction progress and purity (>95% by area normalization) .

Q. What in vitro assays are appropriate for initial evaluation of its anticancer potential?

  • MTT assay : Measures cell viability post-treatment (48–72 hr incubation) in cancer cell lines (e.g., SKOV-3, MCF-7) .
  • Apoptosis detection : Acridine orange/ethidium bromide staining or Annexin V-FITC assays to differentiate apoptosis from necrosis .
  • IC50 calculation : Dose-response curves generated using non-linear regression models (e.g., GraphPad Prism) .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies enhance cytotoxic activity?

SAR optimization focuses on:

  • Substituent effects : Introducing electron-withdrawing groups (e.g., nitro) on the benzamide moiety improves activity against HL-60 cells (IC50: 19.5 μM for 5f vs. 34 μM for unsubstituted analogs) .
  • Thiadiazole modifications : Replacing the morpholinosulfonyl group with smaller sulfonamides reduces steric hindrance, enhancing target binding .
  • Table : Comparative IC50 values for derivatives (examples from ):
SubstituentCell Line (IC50, μM)Reference
4-MethoxybenzamidoSKOV-3 (19.5)
p-TolylaminoMCF-7 (0.084)

Q. What strategies resolve low yields in synthesizing morpholinosulfonyl-containing intermediates?

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted sulfonyl chlorides .
  • Stoichiometric control : Using 1.2 equivalents of morpholinosulfonyl chloride minimizes side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates during sulfonylation .

Q. How are molecular docking studies utilized to elucidate enzyme inhibition mechanisms?

  • Target selection : Docking against crystallized α-glucosidase (PDB ID: 2ZE0) or cancer-related kinases (e.g., EGFR) .
  • Software tools : AutoDock Vina or Schrödinger Suite for binding affinity calculations.
  • Key interactions : Hydrogen bonds between the morpholinosulfonyl group and active-site residues (e.g., Asp214 in α-glucosidase) .

Q. How should discrepancies in IC50 values across studies be addressed?

  • Standardization : Use identical cell passage numbers, serum concentrations, and incubation times .
  • Purity validation : Characterize compounds via elemental analysis and HPLC to rule out impurity-driven variability .
  • Statistical rigor : Replicate experiments (n ≥ 3) and report mean ± SEM .

Q. What formulation strategies improve aqueous solubility for in vivo studies?

  • Salt formation : Sodium or potassium salts of the carboxylate group increase solubility (e.g., sodium salt solubility: 12 mg/mL vs. 0.5 mg/mL for free acid) .
  • Nanoformulation : Encapsulation in PEGylated liposomes or cyclodextrin complexes enhances bioavailability .

Q. What experimental approaches determine apoptosis-mediated cytotoxicity?

  • Caspase activation assays : Fluorometric detection of caspase-3/7 activity (e.g., Caspase-Glo® kits) .
  • Mitochondrial membrane potential : JC-1 staining to assess depolarization .
  • Western blotting : Quantify pro-apoptotic proteins (e.g., Bax, cleaved PARP) .

Q. How do molecular dynamics simulations guide target affinity optimization?

  • Simulation parameters : 100 ns trajectories in explicit solvent (AMBER or GROMACS) .
  • Binding stability : Root-mean-square deviation (RMSD) analysis identifies conformational shifts affecting affinity.
  • Free energy calculations : MM-PBSA/GBSA methods predict ΔG binding for derivative prioritization .

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